Dihydroxyacetone phosphate dilithium salt
Overview
Description
Synthesis Analysis
DHAP is synthesized through several chemical and enzymatic methods. An improved synthesis approach involves the reaction of 2,5-diethoxy-p-dioxane-2,5-dimethanol with a trivalent phosphorylating agent, followed by oxidation and hydrogenation to produce DHAP as a stable trisodium salt, with subsequent treatment generating DHAP in high yield (Pederson, Esker, & Wong, 1991). Additionally, enzymatic methods for DHAP generation have been developed, utilizing acid phosphatase from Shigella flexneri and pyrophosphate as a cheap phosphate donor, demonstrating efficient synthesis for use in cascade reactions (van Herk, Hartog, Schoemaker, & Wever, 2006).
Molecular Structure Analysis
The molecular structure of DHAP has been extensively studied, revealing its existence in both monomeric and dimeric forms. Crystallographic studies have shown DHAP in various crystalline salts, indicating the presence of monomeric DHAP in an extended cisoid conformation and dimeric forms under specific conditions. These structures highlight the versatility of DHAP's physical state and its potential for storage and application in various chemical processes (Ślepokura & Lis, 2010).
Chemical Reactions and Properties
DHAP's reactivity is characterized by its ability to exist in a mixture of keto, gem-diol, and enolic forms, with the keto form being the primary reactive species in enzymatic reactions. The ratio of these forms and their interconvertibility are crucial for understanding DHAP's role in metabolic pathways and its enzymological implications (Reynolds, Yates, & Pogson, 1971).
Physical Properties Analysis
The physical properties of DHAP, including its crystalline forms and stability, have been detailed through structural characterization studies. These studies demonstrate the compound's existence in various hydrated forms and its stability under different conditions, which is essential for its storage and application in biochemical syntheses (Ślepokura & Lis, 2006).
Chemical Properties Analysis
The chemical properties of DHAP, particularly its role as a precursor in various biochemical syntheses, have been elucidated. It serves as a key intermediate in the enzymatic synthesis of polyhydroxylated compounds and has been used in aldolase-catalyzed condensations to produce monosaccharides and their derivatives. This highlights DHAP's versatility as a C3 building block in organic synthesis and its application in the synthesis of biologically important molecules (Effenberger & Straub, 1987).
Scientific Research Applications
Synthesis and Enzymatic Reactions : A novel method provides high yields of dihydroxyacetone phosphate (DHAP) for aldolase-catalyzed condensations, offering a convenient and efficient way to prepare DHAP for enzymatic aldol reactions (Effenberger & Straub, 1987). Additionally, keto-dihydroxyacetone phosphate, a form of DHAP, plays a crucial role in reactions catalyzed by alpha-glycerophosphate dehydrogenase and aldolase (Reynolds, Yates, & Pogson, 1971).
Microencapsulation and Pharmaceutical Applications : Microencapsulation of Aerococcus viridans with catalase in sodium alginate effectively produces dihydroxyacetone phosphate, a key component for pharmaceutical compounds (Streitenberger, Villaverde, Sánchez-Ferrer, & García-Carmona, 2001).
Industrial Production Methodology : An improved procedure for synthesizing DHAP yields a 98% pure compound with a stable trisodium salt, offering a cost-effective method for industrial production (Pederson, Esker, & Wong, 1991).
Conversion to Lactic Acid : Aluminum (III) salts show promise in the catalytic conversion of dihydroxyacetone to lactic acid in water, achieving high yields in less than 10 minutes (Rasrendra et al., 2011).
Role in Glycerolipid Biosynthesis : Acyl-DHAP is crucial in the biosynthesis of glycerolipids and glycerol-ether lipids in peroxisomes, indicating its importance in cellular processes (Hajra & Bishop, 1982).
Biosynthesis in Liver Mitochondria : Guinea pig liver mitochondria can synthesize acyl dihydroxyacetone phosphate, particularly effective with palmitic acid (Hajra, 1968).
Potential in Electrochemical Energy Storage : Pyromellitic diimide dilithium salt, while not directly dihydroxyacetone phosphate dilithium salt, demonstrates potential as an electrode material in electrochemical energy storage (Renault et al., 2011).
Microbial Production and Industrial Applications : Microbial production of dihydroxyacetone is more economical and efficient than chemical methods, with applications in cosmetics, pharmaceuticals, and food industries (Mishra, Jain, & Kumar, 2008).
Mechanism of Action
Target of Action
Dihydroxyacetone phosphate (DHAP) primarily targets enzymes such as fructose-bisphosphate aldolase (ALDOA) and triosephosphate isomerase . These enzymes play a crucial role in various metabolic pathways, including glycolysis and gluconeogenesis .
Mode of Action
DHAP interacts with its target enzymes by serving as a substrate. It is used in studies involving the metabolism of three-carbon sugar pools and their roles in physiological and physical processes . The interaction of DHAP with these enzymes leads to various biochemical reactions that are essential for energy production and other metabolic processes .
Biochemical Pathways
DHAP is a metabolic intermediate involved in many pathways, including glycolysis, gluconeogenesis, glycerol metabolism, phosphatidic acid synthesis, fat metabolism, and the Calvin cycle . In glycolysis, for instance, DHAP is converted to glyceraldehyde 3-phosphate, which then undergoes further reactions to produce ATP, the cell’s main energy currency .
Result of Action
The action of DHAP at the molecular and cellular levels results in the production of energy and the regulation of various metabolic processes. By serving as a substrate for key enzymes, DHAP facilitates the breakdown of glucose and the synthesis of other important molecules, contributing to the overall metabolic functioning of the cell .
Safety and Hazards
properties
IUPAC Name |
dilithium;(3-hydroxy-2-oxopropyl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O6P.2Li/c4-1-3(5)2-9-10(6,7)8;;/h4H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIKESRFRWLYIA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C(C(=O)COP(=O)([O-])[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Li2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585136 | |
Record name | Dilithium 3-hydroxy-2-oxopropyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102783-56-2 | |
Record name | Dilithium 3-hydroxy-2-oxopropyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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